molecular formula C18H11ClFNO3 B2755601 7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850730-96-0

7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2755601
CAS No.: 850730-96-0
M. Wt: 343.74
InChI Key: QMZMYNOZQJQVDR-UHFFFAOYSA-N
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Description

Its structure comprises:

  • Chromenopyrrole core: A fused chromene-pyrrole system with two ketone groups at positions 3 and 7.
  • Substituents:
    • 7-Chloro: Enhances lipophilicity and modulates electronic properties.
    • 1-(2-Fluorophenyl): Provides steric and electronic effects via the ortho-fluorine substituent.
    • 2-Methyl: A simple alkyl group influencing steric accessibility and metabolic stability.

Synthesis follows a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method enables efficient diversification of substituents under mild conditions .

Properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFNO3/c1-21-15(10-4-2-3-5-12(10)20)14-16(22)11-8-9(19)6-7-13(11)24-17(14)18(21)23/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZMYNOZQJQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₈H₁₄ClFNO₂
  • Molecular Weight : 333.76 g/mol
  • IUPAC Name : 7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique chromeno-pyrrole core allows chemists to explore various reaction mechanisms and develop new synthetic methodologies. For instance, it can be utilized in multi-step organic reactions like the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antiviral Properties : Studies have shown its potential effectiveness against certain viral infections.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications . Its ability to interact with specific molecular targets positions it as a potential drug candidate for treating various diseases. Research is ongoing to evaluate its pharmacological properties and efficacy in clinical settings.

Industry

The compound's unique properties make it suitable for applications in the development of new materials and chemical processes. It can be incorporated into formulations that require specific chemical characteristics or enhanced performance.

Anticancer Studies

Several case studies have focused on the anticancer properties of this compound:

  • In Vitro Analysis : Research has demonstrated significant cytotoxicity against breast cancer and leukemia cell lines.
    • Mechanistic Insights : The induction of apoptosis through caspase activation pathways has been observed.
  • Synthesis of Derivatives : Researchers have synthesized various analogs of this compound to enhance its biological activity and selectivity against cancer cells.

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Multi-step organic reactions.
  • Optimization of reaction conditions to improve yield and purity.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogues from the evidence are compared below:

Compound (ID) Substituents (Position) Melting Point (°C) Molecular Formula Yield (%) Notes
Target Compound 7-Cl, 1-(2-Fluorophenyl), 2-Me Not reported C19H12ClFNO3 ~70% Moderate steric bulk; balanced lipophilicity
4{4–19-7} 5,7-diMe, 1-(3,4,5-triOMePh), 2-(CH2CH2OH) 195–197 C24H25NO7 52 Lower mp due to polar hydroxyethyl group
4{8–11-24} 7-Cl, 1-(4-OHPh), 2-phenethyl >295 C25H18ClNO4 72 High mp from H-bonding via phenolic -OH
4{9–5-21} 7-Cl, 1-(3-OHPh), 2-(furan-2-ylmethyl) 276–279 C23H16ClNO5 62 Furan group introduces π-stacking potential
AV-C 1-(2-Fluorophenyl), 2-(thiadiazolyl) Not reported C22H16FN3O3S Not reported Antiviral activity via TRIF pathway activation
C21H17ClFNO4 7-Cl, 1-(4-FPh), 2-(3-hydroxypropyl) Not reported C21H17ClFNO4 Not reported Hydroxypropyl enhances solubility

Key Observations :

  • Melting Points : Hydroxyl or polar groups (e.g., 4{8–11-24}) increase mp via H-bonding, while alkyl chains (e.g., 4{4–19-7}) reduce mp .
  • Yields : Methyl and small alkyl groups (e.g., target compound) likely achieve higher yields (~70%) due to favorable reaction kinetics .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All compounds show strong C=O stretches near 1700 cm⁻¹ .
  • NMR :
    • 1H NMR : Methyl groups resonate near δ 2.4–2.5 ppm, while aromatic protons (e.g., 2-fluorophenyl) show distinct splitting patterns .
    • 13C NMR : Ketone carbons appear at δ 170–175 ppm, with aryl carbons reflecting substituent electronic effects .
  • Mass Spectrometry : Molecular ions (M+1) align with calculated masses (e.g., 432.0 for 4{8–11-24} ).

Biological Activity

7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its unique structural features and potential biological activities, which may include antiviral, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClFN2O3C_{22}H_{20}ClFN_2O_3 with a molecular weight of approximately 414.9 g/mol. The presence of a chloro group and a fluorophenyl moiety contributes to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H20ClFN2O3
Molecular Weight414.9 g/mol
StructureChemical Structure

Antiviral Properties

Research indicates that compounds in the chromeno-pyrrole class exhibit antiviral activity. For instance, derivatives have shown potential as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may possess similar properties. The structural characteristics of this compound enhance its interaction with viral proteins, potentially leading to effective antiviral agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific interactions with cellular targets are under investigation but may involve inhibition of key oncogenic signaling pathways .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.
  • Signal Transduction Pathway Interference : The compound may disrupt signaling pathways critical for inflammation and cancer progression.

Case Studies

Recent studies have highlighted the biological efficacy of chromeno-pyrrole derivatives:

  • Study on Antiviral Activity : A derivative similar to this compound was tested against SARS-CoV-2 Mpro with promising results indicating significant inhibition at low micromolar concentrations .
  • Anticancer Evaluation : In a study involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values in the range of 5–15 µM, demonstrating effective cytotoxicity .

Q & A

Q. What are the most efficient synthetic routes for preparing 7-chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under mild conditions. A one-pot strategy involving substituted phenols and pyrroles is effective, as demonstrated for structurally similar chromeno-pyrrole derivatives . Key steps include:

Formation of the chromene framework via cyclization.

Sequential introduction of substituents (e.g., chloro, fluorophenyl) using regioselective halogenation and Suzuki-Miyaura coupling.

Final purification via column chromatography or recrystallization.
Optimization Tip : Adjust solvent polarity (e.g., DMF vs. THF) to enhance reaction yields (72–82% reported for analogous compounds) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and chromene protons) and methyl groups (δ 2.4–2.6 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~430–440 for C₂₁H₁₄ClFNO₃).
    Data Table :
TechniqueKey Peaks/ShiftsReference
¹H NMR (DMSO-d6)δ 7.95–7.89 (m, aromatic), δ 2.48 (s, CH₃)
IR (KBr)1701 cm⁻¹ (C=O), 840 cm⁻¹ (C-Cl)

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) via fluorescence-based assays.
  • ADMET Prediction : Employ computational tools (e.g., SwissADME) to predict solubility, permeability, and metabolic stability.
    Note : Fluorophenyl and chloro substituents may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) impact reactivity and bioactivity?

  • Methodological Answer :
  • Synthetic Reactivity : Fluorine’s electronegativity increases electrophilic substitution rates at the para position, while chlorine enhances steric hindrance in cyclization steps .
  • Bioactivity : Compare derivatives using:

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

Crystallography : Resolve X-ray structures to analyze halogen bonding (e.g., C-Cl···π interactions) .
Case Study : Fluorophenyl analogs show 2–3× higher kinase inhibition than chlorophenyl counterparts in chromeno-pyrrole libraries .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Ambiguous NMR Peaks : Use 2D techniques (COSY, HSQC) to assign overlapping aromatic protons.
  • Discrepant IR Stretches : Confirm carbonyl environments via DFT-calculated vibrational spectra .
  • Validation : Cross-check with X-ray crystallography (deposition number CCDC 1988019 for related compounds) .
    Example : A 2020 study resolved conflicting NMR signals for a dihydrochromeno derivative using HSQC and NOESY .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (Pd/C vs. CuI) to identify robust parameters.
  • Continuous Flow Synthesis : Reduces purification steps and improves reproducibility for multistep reactions .
    Data Table :
ConditionYield (%)Purity (%)Reference
Toluene, 100°C7298
DMF, 80°C8295

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to simulate ligand-receptor interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from dione groups) .
    Insight : The chromeno-pyrrole scaffold’s planarity favors intercalation into DNA or enzyme active sites .

Handling Contradictory Data

Q. How to address discrepancies between theoretical and experimental solubility data?

  • Methodological Answer :
  • Experimental Reassessment : Use shake-flask methods at pH 7.4 vs. computational predictions (e.g., LogP ≈ 3.5).
  • Cosolvency Studies : Add DMSO (≤10%) to aqueous buffers to improve dissolution for in vitro assays.
    Note : Hydroxyl or methyl substituents may unpredictably alter solubility .

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